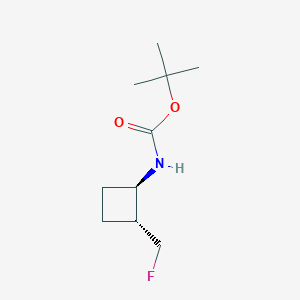
(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-methoxy-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous flow of reactants and products, reducing the need for large batch reactors and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid involves its ability to form stable amide bonds and participate in various chemical reactions. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule. The methoxyphenyl moiety can interact with various molecular targets, including enzymes and receptors, through hydrophobic and aromatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a different position of the methoxy group.
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-hydroxyphenyl)methyl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
Clave InChI |
WZPMAEBPCWOYJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)

![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)




![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)



